molecular formula C7H4ClF2NO B13693504 alpha-Chloro-3,4-difluorobenzaldoxime

alpha-Chloro-3,4-difluorobenzaldoxime

Cat. No.: B13693504
M. Wt: 191.56 g/mol
InChI Key: BUSWVPGYNKWENY-UHFFFAOYSA-N
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Description

Alpha-Chloro-3,4-difluorobenzaldoxime is an organic compound that belongs to the class of benzaldoximes It is characterized by the presence of a chloro group at the alpha position and two fluorine atoms at the 3 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro-3,4-difluorobenzaldoxime typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro-3,4-difluorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

Alpha-Chloro-3,4-difluorobenzaldoxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Chloro-3,4-difluorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their activity. The chloro and fluorine substituents can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Chloro-4-fluorobenzaldoxime
  • Alpha-Chloro-3-fluorobenzaldoxime
  • Alpha-Chloro-2,4-difluorobenzaldoxime

Uniqueness

Alpha-Chloro-3,4-difluorobenzaldoxime is unique due to the specific positioning of the chloro and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds.

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

3,4-difluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)4-1-2-5(9)6(10)3-4/h1-3,12H

InChI Key

BUSWVPGYNKWENY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)Cl)F)F

Origin of Product

United States

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